N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide
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Overview
Description
N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide is a chemical compound with the molecular formula C13H18N2O3 This compound is characterized by the presence of a pyridine ring, an octanamide chain, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide typically involves the reaction of pyridine derivatives with octanoic acid derivatives. One common method includes the use of pyridine-3-carboxylic acid, which is reacted with octanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydroxylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under controlled temperatures.
Major Products:
Oxidation: Formation of 8-oxo-8-(pyridin-3-yl)octanoic acid.
Reduction: Formation of 8-hydroxy-8-(pyridin-3-yl)octanamide.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- N-hydroxy-8-oxo-8-(pyridin-2-yl)octanamide
- N-hydroxy-8-oxo-8-(pyridin-4-yl)octanamide
- 8-oxo-8-(pyridin-3-yl)octanoic acid
Comparison: N-hydroxy-8-oxo-8-(pyridin-3-yl)octanamide is unique due to the position of the pyridine ring and the presence of the hydroxy group. This structural arrangement allows for specific interactions with biological targets, which may not be possible with other similar compounds. Additionally, the presence of the hydroxy group enhances its solubility and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
N-hydroxy-8-oxo-8-pyridin-3-yloctanamide |
InChI |
InChI=1S/C13H18N2O3/c16-12(11-6-5-9-14-10-11)7-3-1-2-4-8-13(17)15-18/h5-6,9-10,18H,1-4,7-8H2,(H,15,17) |
InChI Key |
AAHQDWBMLVLXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
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